molecular formula C10H8ClF2NO3 B2696298 N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide CAS No. 568555-99-7

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide

Cat. No. B2696298
M. Wt: 263.62
InChI Key: HCJVYXDZZNGMNN-UHFFFAOYSA-N
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Description

“N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide” is a chemical compound that likely contains an acyl chloride group (2-chloroacetyl) and a benzamide group. The “difluoromethoxy” group suggests the presence of a methoxy group where two hydrogen atoms have been replaced by fluorine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a nucleophilic addition-elimination reaction between acyl chlorides and amines . This reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine .


Chemical Reactions Analysis

The compound might undergo reactions typical of acyl chlorides and benzamides. For instance, acyl chlorides can react with amines to form amides . Benzamides can undergo hydrolysis to form amines and carboxylic acids .

Scientific Research Applications

Application in Organic & Biomolecular Chemistry

Summary of the Application

“N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide” is used in the thioether macrocyclization of peptides. This process has been extensively studied, leading to a strategy for designated formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .

Methods of Application or Experimental Procedures

The mode of thioether macrocyclization of peptides containing an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions has been extensively studied . The specific technical details or parameters of the procedure are not provided in the source.

Results or Outcomes

The study led to a strategy for designated formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides . The quantitative data or statistical analyses are not provided in the source.

Application in Chemical Science

Summary of the Application

“N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide” can be used for the linker-free incorporation of carbohydrates into in vitro displayed macrocyclic peptides . This strategy provides a means to incorporate untranslatable groups such as carbohydrates in amino acid side chains, and will allow for the ribosomal generation of glycopeptides .

Methods of Application or Experimental Procedures

The strategy involves efficient post-translational modification of a library of ribosomally-translated peptides by activation and elimination of cysteine to dehydroalanine then conjugate addition of a range of exogenous thiols, with an emphasis on carbohydrates . These reactions are selective for cysteine .

Results or Outcomes

This new strategy can overcome a limitation of ribosomal translation, providing a means to incorporate untranslatable groups such as carbohydrates in amino acid side chains . In combination with in vitro selection techniques, this strategy is envisaged to allow the discovery of biologically-active glycopeptides with a near-natural, but hydrolytically stable, thioglycosidic bond .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the synthesis of other compounds or in the development of pharmaceuticals, but more research is needed .

properties

IUPAC Name

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJVYXDZZNGMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide

CAS RN

568555-99-7
Record name N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
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